N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
Properties
CAS No. |
1243003-37-3 |
|---|---|
Molecular Formula |
C26H22FN5O3 |
Molecular Weight |
471.492 |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H22FN5O3/c1-16-11-17(2)13-20(12-16)28-23(33)15-31-26(35)32-22-6-4-3-5-21(22)24(34)30(25(32)29-31)14-18-7-9-19(27)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,33) |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide (CAS Number: 899949-74-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and quinazoline moiety which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 410.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 899949-74-7 |
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, the inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapy, has been explored with related triazoloquinazoline derivatives showing promising results in preclinical studies .
2. COX-II Inhibition
The compound's potential as a COX-II inhibitor is notable. COX-II inhibitors are crucial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance selectivity and potency against COX-II enzymes .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancer pathways. The triazole ring is particularly significant as it may facilitate interactions with protein targets through hydrogen bonding and π-π stacking interactions.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study involving similar quinazoline derivatives demonstrated that they effectively inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 0.01 to 0.05 μM depending on the derivative’s structural modifications.
Case Study 2: Anti-inflammatory Effects
In vivo studies showed that compounds related to this compound exhibited reduced edema in animal models of inflammation when administered at doses correlating to their IC50 values against COX-II.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide (): Shares an acetamide backbone but replaces the triazoloquinazoline core with a quinazolinone-sulfanyl group. The 3,5-bis(trifluoromethyl)phenyl and 4-methoxyphenyl substituents enhance lipophilicity and steric bulk compared to the target compound’s 3,5-dimethylphenyl and 4-fluorobenzyl groups.
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (): Features a pyrazolobenzothiazine core with a sulfone group, introducing strong electron-withdrawing effects absent in the triazoloquinazoline system. The 2-fluorobenzyl substituent may alter spatial interactions compared to the target’s 4-fluorobenzyl orientation.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups in ’s compound increase logP (predicted >4.5) versus the target compound’s dimethyl and fluorobenzyl groups (logP ~3.8), impacting membrane permeability and metabolic stability.
Pharmacological Activity
- Quinazolinone derivatives (e.g., ) exhibit moderate kinase inhibition but suffer from rapid hepatic clearance due to trifluoromethyl groups.
- Pyrazolobenzothiazine analogs () demonstrate notable antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the sulfone’s electronic effects.
Analytical Characterization
LC/MS and NMR (referenced in and ) are standard for verifying structural integrity and purity in this class.
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be controlled?
- Methodology :
- Step 1 : React 4-amino-triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Step 2 : Purify the product via solvent evaporation under reduced pressure and filtration. Confirm purity using TLC or HPLC.
- Key Conditions : Strict stoichiometric ratios (0.001 mol each), anhydrous ethanol, and controlled reflux temperature to prevent side reactions .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorobenzyl or dimethylphenyl groups) and assess ring system integrity .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS to verify molecular weight (e.g., expected [M+H] peaks) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related triazoloquinazoline derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodology :
- Antioxidant Activity : DPPH radical scavenging assay or ABTS decolorization, using ascorbic acid as a positive control .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with IC determination via fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can synthetic yield be optimized without compromising purity?
- Methodology :
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
Q. How to resolve discrepancies in NMR data for triazoloquinazoline derivatives?
- Methodology :
- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent-induced shifts .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) causing signal broadening .
- 2D NMR Techniques : Employ HSQC or NOESY to assign overlapping proton environments in the triazole-quinazoline core .
Q. What computational strategies predict metabolic pathways and environmental persistence?
- Methodology :
- QSAR Modeling : Use software like EPI Suite to estimate biodegradability and bioaccumulation potential .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict phase I metabolism .
- Environmental Fate Assays : Design laboratory-scale studies to monitor hydrolysis/photolysis rates under varying pH and UV conditions .
Q. How to design stability studies for long-term storage of the compound?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., half-life) .
Q. What experimental frameworks evaluate ecological risks of this compound?
- Methodology :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna LC) and progress to chronic exposure models .
- Mesocosm Studies : Simulate real ecosystems to assess bioaccumulation in aquatic/terrestrial food chains .
- Multi-Omics Approaches : Combine transcriptomics and metabolomics to identify sublethal effects on model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
